3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-5-11(13(14,15)16)17-18(8)7-9-3-2-4-10(6-9)12(19)20/h2-6H,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSJSPQMRYDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multi-step reactions starting with commercially available precursors. One common approach is:
Formation of the pyrazole ring through condensation reactions involving 1,3-diketones and hydrazines.
Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Coupling the pyrazole derivative with benzoic acid or its derivatives via Friedel-Crafts acylation or other coupling strategies.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve automated synthesis equipment and continuous flow chemistry to scale up the production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The benzoic acid moiety can undergo oxidation, although the presence of the trifluoromethyl and pyrazole groups may offer some resistance.
Reduction: : Reduction reactions are possible, particularly on the benzoic acid group, converting it to benzyl alcohol derivatives.
Substitution: : Substitution reactions on the pyrazole ring, particularly electrophilic substitution, are common, involving various halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Friedel-Crafts catalysts (AlCl₃) are used for acylation, while halogenation might involve agents like bromine or chlorine in the presence of iron or aluminum chloride.
Major Products Formed
The major products from these reactions can range from various substituted pyrazole derivatives to reduced forms of the benzoic acid moiety, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is often used as a building block for synthesizing more complex molecules due to its functional groups.
Biology
The compound can act as a scaffold for the development of bioactive molecules, potentially interacting with biological macromolecules like enzymes or receptors.
Medicine
Medicinal chemists may investigate this compound for its potential therapeutic properties, given the presence of the trifluoromethyl group, which often imparts favorable pharmacokinetic properties.
Industry
In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid exerts its effects can vary. Its interaction with molecular targets may involve:
Binding to enzyme active sites: : The compound might inhibit or modulate enzyme activity.
Receptor interactions: : It could act as a ligand for certain receptors, influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substitution
A key structural analog is 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid , the para-substituted isomer. Comparative physicochemical data highlights the impact of substituent positioning:
The meta substitution may reduce crystallinity and solubility compared to the para isomer due to asymmetric packing in the solid state.
Functional Group Variations
Carboxylic Acid vs. Amine Derivatives
Ketone Derivatives
- Such derivatives are often used in agrochemicals (e.g., fluoxytioconazole analogs) .
Substituent Modifications on the Pyrazole Ring
Electron-Withdrawing vs. Electron-Donating Groups
- 5-[(2H-1,3-Benzodioxol-5-yloxy)methyl]furan-2-carboxylic acid: A non-pyrazole analog with a benzodioxole group shows reduced metabolic stability due to oxidative susceptibility .
Biological Activity
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.
- Molecular Formula : C13H14F3N3O2
- Molecular Weight : 305.27 g/mol
- CAS Number : 1006343-68-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of trifluoromethyl pyrazoles, including this compound, showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | >125 μM |
The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A case study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions .
The biological activities attributed to this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Disruption of Biofilm Formation : It has been observed to disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against chronic infections.
- Modulation of Immune Responses : By reducing cytokine levels, it may help mitigate excessive inflammatory responses.
Q & A
Basic: How can researchers optimize the synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid?
Methodological Answer:
Synthesis optimization typically involves cyclocondensation of precursor hydrazines with β-keto esters or ketones. For example, pyrazole intermediates can be synthesized via cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid moiety . Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., HCl or DMF-DMA) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products (>95%) .
Basic: What spectroscopic methods are recommended for structural characterization of this compound?
Methodological Answer:
Combine NMR (¹H, ¹³C, and ¹⁹F), FTIR, and mass spectrometry for comprehensive analysis.
- ¹H NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/trifluoromethyl substituents (δ 2.5–3.5 ppm for CH₃; δ -60 ppm for CF₃ in ¹⁹F NMR) .
- FTIR : Confirm carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O (1700–1750 cm⁻¹) .
- X-ray crystallography : Resolve steric effects of the trifluoromethyl group and benzoic acid orientation, as demonstrated in structurally similar pyrazole derivatives .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
The compound’s poor aqueous solubility (due to hydrophobic CF₃ and aromatic groups) can be mitigated by:
- pH adjustment : Deprotonate the carboxylic acid (pKa ~4–5) using sodium bicarbonate to enhance solubility in polar solvents .
- Co-solvents : Use DMSO or ethanol (≤5% v/v) in buffer systems, balancing solubility with cell viability .
- Micellar systems : Incorporate surfactants like Tween-80 (0.1–1%) to stabilize colloidal dispersions .
Advanced: What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Structural analogs of this compound exhibit mTOR/p70S6K inhibition and autophagy induction, as shown in prostate cancer models . To elucidate mechanisms:
- Conduct kinase assays with recombinant mTOR to measure IC₅₀ values.
- Use Western blotting to track LC3-II accumulation (autophagy marker) and phospho-p70S6K levels .
- Compare activity with derivatives lacking the trifluoromethyl group to assess its role in target binding .
Advanced: How can computational modeling predict its binding affinity to target proteins?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., mTOR or COX-2).
- Parameterize the trifluoromethyl group’s electrostatic contributions using density functional theory (DFT) .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
Advanced: What strategies guide structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Focus on modifying:
- Pyrazole substituents : Replace CF₃ with Cl or CH₃ to evaluate hydrophobicity/electron-withdrawing effects .
- Benzoic acid position : Synthesize ortho- or para-substituted analogs to probe steric interactions .
- Methylene linker : Test shorter (CH₂) or longer (CH₂CH₂) linkers to optimize binding pocket occupancy .
Advanced: How should researchers resolve contradictions in reported solubility data?
Methodological Answer:
Systematically replicate experiments under standardized conditions:
- Use USP buffer systems (pH 1.2–7.4) with controlled ionic strength.
- Employ HPLC-UV to quantify solubility, avoiding spectrophotometric methods prone to interference .
- Report temperature (25°C vs. 37°C) and agitation method (sonication vs. stirring) to ensure reproducibility .
Advanced: What stability studies are critical for long-term storage?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C typical for similar benzoic acids) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light sensitivity : Use amber vials if UV-Vis spectra indicate photo-instability (λmax <300 nm) .
Advanced: How can chiral impurities in synthesis be quantified?
Methodological Answer:
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Detect enantiomeric excess (>98%) by comparing Cotton effects with pure standards .
Advanced: What methods enable selective functionalization of the pyrazole ring?
Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the pyrazole N-H, followed by electrophilic quenching (e.g., DMF for formylation) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-position of the pyrazole, using Pd(PPh₃)₄ as a catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
